1,6-Dibromohexane-D12

Vue d'ensemble

Description

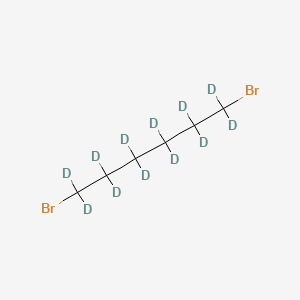

1,6-Dibromohexane-D12 is a deuterated derivative of 1,6-Dibromohexane, a compound with the molecular formula C6H12Br2. The deuterated version, this compound, has the molecular formula C6D12Br2, where all hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique properties, such as increased molecular weight and altered vibrational modes, which make it useful in various analytical techniques.

Méthodes De Préparation

1,6-Dibromohexane-D12 can be synthesized through the bromination of deuterated hexane. The reaction typically involves the addition of bromine to deuterated hexane in the presence of a catalyst under controlled conditions. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform, and the mixture is exposed to ultraviolet light to initiate the bromination process . Industrial production methods follow similar principles but are scaled up to accommodate larger quantities.

Analyse Des Réactions Chimiques

1,6-Dibromohexane-D12 undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols. Common reagents include sodium hydroxide, ammonia, and thiourea.

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with potassium tert-butoxide can lead to the formation of hexene derivatives.

Reduction Reactions: The compound can be reduced to hexane derivatives using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with sodium hydroxide yields hexane-1,6-diol, while elimination with potassium tert-butoxide produces hexene.

Applications De Recherche Scientifique

Scientific Research Applications

1,6-Dibromohexane-D12 finds utility across various domains:

Chemistry

- Building Block for Organic Synthesis : This compound serves as a versatile building block in synthesizing complex organic molecules. Its deuterated nature is particularly valuable in nuclear magnetic resonance (NMR) spectroscopy, where it aids in elucidating reaction mechanisms and molecular structures due to the distinct spectral characteristics of deuterium compared to hydrogen.

Biology

- Labeling Experiments : In biological research, this compound is utilized for tracing metabolic pathways. The incorporation of deuterium allows researchers to monitor the fate of brominated compounds in biological systems, providing insights into metabolic processes.

Medicine

- Pharmaceutical Development : The compound is instrumental in synthesizing drug candidates that require deuterium labeling for pharmacokinetic studies. Deuterated compounds often exhibit altered pharmacokinetics, which can enhance drug efficacy and safety profiles. For example, it has been used in developing antihypertensive drugs and other therapeutic agents.

Industry

- Specialty Polymers Production : In industrial applications, this compound is employed to produce specialty polymers with enhanced properties such as thermal stability and resistance to degradation. These materials are crucial for applications in electronics and advanced materials .

Case Study 1: NMR Spectroscopy

A study utilized this compound as a solvent for NMR experiments to investigate reaction mechanisms involving brominated compounds. The results highlighted how deuterium's presence influenced reaction pathways due to the kinetic isotope effect, providing a deeper understanding of bromination reactions .

Case Study 2: Drug Metabolism

In pharmacological research, a series of experiments employed this compound to trace the metabolic pathways of a new drug candidate. The deuterated labeling allowed for precise tracking of the drug’s distribution and metabolism in vivo, leading to significant findings regarding its bioavailability and efficacy.

Mécanisme D'action

The mechanism by which 1,6-Dibromohexane-D12 exerts its effects depends on the specific application. In chemical reactions, the presence of deuterium can influence reaction rates and pathways due to the kinetic isotope effect. This effect arises because deuterium forms stronger bonds with carbon compared to hydrogen, leading to slower reaction rates for bond-breaking processes. In biological systems, deuterium labeling allows for the precise tracking of metabolic processes and the identification of molecular targets and pathways involved in the metabolism of brominated compounds.

Comparaison Avec Des Composés Similaires

1,6-Dibromohexane-D12 can be compared with other similar compounds, such as:

1,6-Dibromohexane: The non-deuterated version, which has similar chemical properties but lacks the benefits of deuterium labeling.

1,4-Dibromobutane: A shorter-chain analog that undergoes similar reactions but forms different products due to its shorter carbon chain.

1,8-Dibromooctane: A longer-chain analog that can be used in similar applications but may exhibit different physical and chemical properties due to its extended carbon chain.

The uniqueness of this compound lies in its deuterium content, which provides distinct advantages in analytical and synthetic applications, particularly in NMR spectroscopy and kinetic studies.

Activité Biologique

1,6-Dibromohexane-D12 (CAS Number: 169397-96-0) is a deuterated derivative of 1,6-Dibromohexane, characterized by the substitution of hydrogen atoms with deuterium. This compound has gained attention in various fields of research due to its unique properties and biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse sources.

This compound has the molecular formula and a molecular weight of approximately 256.04 g/mol. The synthesis typically involves the bromination of deuterated hexane using bromine in an inert solvent under UV light to initiate the reaction.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its role as a tracer in metabolic studies and its potential interactions with biological systems. Its unique isotopic labeling allows researchers to trace metabolic pathways and study the pharmacokinetics of brominated compounds.

The mechanisms through which this compound exerts its effects include:

- Kinetic Isotope Effect : Deuterium forms stronger bonds with carbon compared to hydrogen, which can lead to slower reaction rates in bond-breaking processes. This property is particularly useful in studying reaction mechanisms.

- Metabolic Tracing : The compound is used in labeling experiments to trace metabolic pathways, allowing for a better understanding of biological processes involving brominated compounds .

Applications in Research

This compound is utilized in various research domains:

- Pharmacokinetics : Deuterated compounds often exhibit altered pharmacokinetic profiles. Studies have shown that deuteration can affect the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates .

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Its deuterated nature enhances NMR studies by providing clearer spectral data due to reduced noise from hydrogen signals.

- Drug Development : The compound is employed in synthesizing pharmaceuticals where deuterium labeling is crucial for understanding drug metabolism and efficacy .

Case Studies and Research Findings

Several studies highlight the biological implications and applications of this compound:

- Pharmacokinetic Studies : A study demonstrated that deuterated drugs showed improved metabolic stability compared to their non-deuterated counterparts. This stability can lead to enhanced therapeutic effects and reduced side effects .

- NMR Spectroscopy Applications : Research utilizing this compound in NMR spectroscopy provided insights into molecular interactions and dynamics within complex biological systems, aiding in drug design and development processes .

Comparative Analysis with Similar Compounds

| Compound | Molecular Formula | Key Applications |

|---|---|---|

| 1,6-Dibromohexane | C₆H₁₂Br₂ | Synthesis of antitumor agents |

| 1,4-Dibromobutane | C₄H₈Br₂ | Similar chemical reactivity |

| 1,8-Dibromooctane | C₈H₁₄Br₂ | Extended chain properties |

The comparative analysis shows that while similar compounds share reactivity profiles, the presence of deuterium in this compound offers distinct advantages in analytical applications and metabolic studies.

Propriétés

IUPAC Name |

1,6-dibromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecadeuteriohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Br2/c7-5-3-1-2-4-6-8/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRHVVLXEBNBDV-LBTWDOQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCBr)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.